Hupehenine

Übersicht

Beschreibung

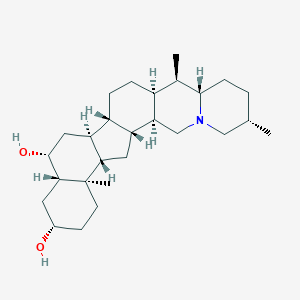

Hupehenine is an isosteroidal alkaloid first isolated from Fritillaria hupehensis (Hubei Beimu), a plant used in traditional Chinese medicine for its antitussive properties . Structurally, it belongs to the Veratrum alkaloid family, characterized by a steroidal backbone fused with a nitrogen-containing ring system. This compound has been identified as a key bioactive component in F. hupehensis, contributing to its therapeutic effects, particularly in respiratory conditions . Analytical methods such as UPLC-MS/MS and HPLC-ELSD have been optimized for its quantification, revealing a bioavailability of 13.4% in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hupehenine can be extracted from the bulbs of Fritillaria hupehensis using various methods, including high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The extraction process involves the use of a reverse-phase column with a mobile phase of methanol, water, chloroform, and triethylamine . The reaction conditions include a drift tube temperature of 68.3°C and a gas flow rate of 1.8 L/min .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Fritillaria hupehensis, followed by extraction and purification processes. The bulbs are harvested at specific growth stages to maximize the yield of this compound and other steroidal alkaloids . Advanced techniques such as integrative analyses of the bulbus phenotype, bioactive chemical investigations, and metabolome and transcriptome profiles are employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced pharmacological properties. These derivatives are often more potent and have improved therapeutic effects compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Antitussive Effects

Hupehenine is noted for its effectiveness as an antitussive agent. It has been used in traditional Chinese medicine to alleviate coughs. Recent studies have validated its efficacy through pharmacokinetic assessments, demonstrating its potential for clinical applications in treating respiratory conditions.

Neuroprotective Properties

Research indicates that this compound possesses neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. A study highlighted its ability to protect neurons from oxidative stress and apoptosis induced by amyloid beta (Aβ), a key factor in Alzheimer's disease (AD) pathology .

Pharmacokinetic Studies

Recent pharmacokinetic studies utilizing UPLC-MS/MS methods have established the absorption, distribution, metabolism, and excretion profiles of this compound in animal models. These studies are crucial for understanding its therapeutic potential and optimizing dosage regimens for clinical use .

Summary of Research Findings

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a transgenic mouse model of Alzheimer's disease, this compound administration resulted in a significant reduction of insoluble Aβ levels and improved cognitive function. The study demonstrated that this compound could modulate neuroinflammatory responses and promote neuronal survival through various signaling pathways .

Case Study 2: Efficacy as an Antitussive Agent

A clinical trial assessing the effectiveness of this compound in patients with chronic cough showed promising results, with participants reporting a significant reduction in cough frequency compared to placebo groups. This highlights its potential for broader therapeutic applications beyond traditional uses .

Wirkmechanismus

Hupehenine exerts its effects by interacting with specific molecular targets and pathways in the body. It is known to inhibit the enzyme acetylcholinesterase, similar to pharmaceutical drugs used to treat Alzheimer’s disease . This inhibition leads to increased levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory . Additionally, this compound may modulate other signaling pathways involved in inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Hupehenine is distinguished by its isosteroidal configuration, differing from classical steroidal alkaloids like cyclopamine (from Veratrum californicum) and veratramine (from Veratrum nigrum), which possess a fully saturated steroidal backbone . Key structural analogs include:

- Peimine and peiminine : Found in Fritillaria thunbergii, these compounds share a steroidal skeleton but lack the isosteroidal modifications seen in this compound .

- Cyclopamine : Contains a rigid, fused ring system critical for Hedgehog pathway inhibition, a feature absent in this compound .

Pharmacological Activities

Antitussive and Neuroprotective Effects

- This compound : Exhibits antitussive activity via acetylcholinesterase inhibition and antagonism of nicotinic acetylcholine receptors (nAChRs) . In Parkinson’s disease (PD) models, it inhibits α-synuclein (α-syn) fibril formation but fails to reduce α-syn-induced neurotoxicity in SH-SY5Y cells .

- Synephrine , trigonelline , and harmine : These alkaloids inhibit both α-syn fibril formation and toxicity, likely due to blood-brain barrier permeability and broader neuroprotective mechanisms .

Analgesic and Anti-inflammatory Properties

- This compound: Limited data exist, but related compounds like polydatin (from Polygonum cuspidatum) show anti-inflammatory effects via NF-κB pathway modulation .

Analytical Methods

This compound is quantified using:

- UPLC-MS/MS : Achieves a linear range of 2–2000 ng/mL in plasma with >92.5% recovery .

- HPLC-ELSD : Detects this compound at 1.79 µg/mL (LOQ) using a Hypersil C-18 column .

Comparatively, jervine and veratramine are analyzed via similar LC-MS protocols but require distinct gradients due to structural differences .

Pharmacokinetics

- This compound : Oral bioavailability of 13.4% in rats, with rapid clearance (t1/2 ~4.2 hours) .

- Harmine : Higher bioavailability (~50%) due to lipophilicity and efficient absorption .

- Cyclopamine: Poor oral absorption limits therapeutic use, necessitating intravenous administration .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Analytical and Pharmacokinetic Parameters

Key Research Findings

Biosynthesis Regulation : Intercropping F. hupehensis with Medicago officinalis upregulates CYP90A1 and ABC transporters, enhancing this compound production .

Structural Uniqueness : this compound’s isosteroidal configuration differentiates it from peimine and cyclopamine, impacting receptor binding and metabolic stability .

Biologische Aktivität

Hupehenine, a steroidal alkaloid derived from the bulb of Fritillaria hupehensis, has garnered attention for its potential therapeutic properties, particularly in the context of neurodegenerative diseases and respiratory conditions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Composition and Sources

This compound is one of the key bioactive compounds found in Fritillaria hupehensis. This plant has been traditionally used in Chinese medicine for its expectorant and cough-relieving properties. The extraction and analysis of this compound have been conducted using various chromatographic techniques, including HPLC-ELSD and HPLC-ESI-MSn, to determine its concentration in different plant parts and its pharmacokinetic properties .

Neuroprotective Effects

Research has indicated that this compound exhibits anti-fibrillogenic activity , particularly against α-synuclein aggregation, which is a hallmark of Parkinson's disease. In vitro studies have shown that while this compound can inhibit the formation of α-synuclein fibrils, it does not significantly reduce toxicity induced by these fibrils in cell viability assays . This suggests that while it may have protective effects against aggregation, its efficacy in preventing neurotoxicity may be limited.

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics

A pharmacokinetic study utilizing UPLC-MS/MS demonstrated the absorption and distribution characteristics of this compound in rat plasma. The study provided insights into its bioavailability and metabolism, which are crucial for understanding its therapeutic potential .

Case Study: Pharmacokinetic Analysis

In a study involving rats, this compound was administered to evaluate its plasma concentration over time. The results indicated a rapid absorption phase followed by a gradual elimination phase, suggesting that dosing regimens could be optimized for therapeutic use .

Respiratory Health

This compound's traditional use in treating respiratory ailments highlights its potential as a natural remedy for conditions such as coughs and bronchitis. However, clinical trials are necessary to substantiate these claims and to understand the underlying mechanisms at play.

Neurodegenerative Diseases

The inhibition of α-synuclein aggregation positions this compound as a candidate for further research into treatments for neurodegenerative diseases like Parkinson's disease. Despite its limitations in reducing toxicity, the compound could be explored as part of a combination therapy aimed at mitigating symptoms or slowing disease progression.

Q & A

Basic Research Questions

Q. How can Hupehenine be reliably isolated and purified from its natural sources?

Methodological Answer:

- Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using solvents like dichloromethane-methanol mixtures to separate this compound from co-occurring compounds.

- Confirm purity via High-Performance Liquid Chromatography (HPLC) with UV detection at λ~254 nm, ensuring a single peak .

- Validate structural identity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS), cross-referencing with published spectral data .

Q. What analytical methods are optimal for quantifying this compound in plant extracts?

Methodological Answer:

- Employ Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

- Use calibration curves with authentic this compound standards (purity ≥98%) to ensure accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers assess this compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing this compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH).

- Monitor degradation via HPLC at regular intervals and calculate degradation kinetics using Arrhenius equations .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Design dose-response studies across multiple cell lines (e.g., HepG2, RAW 264.7) to identify context-dependent effects.

- Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) under standardized conditions (pH, incubation time).

- Cross-validate findings with orthogonal assays (e.g., electron paramagnetic resonance spectroscopy) and compare results with structurally similar compounds to isolate mechanistic variables .

Q. How can this compound’s mechanism of action be elucidated in complex biological systems?

Methodological Answer:

- Apply multi-omics approaches: Transcriptomics (RNA-seq) to identify differentially expressed genes, and proteomics (LC-MS/MS) to map protein interaction networks.

- Validate targets using CRISPR-Cas9 knockout models or siRNA silencing, followed by functional assays (e.g., apoptosis via Annexin V staining) .

- Use molecular docking simulations to predict this compound’s binding affinity for identified targets (e.g., kinases, receptors) .

Q. What strategies address variability in this compound’s pharmacokinetic profiles across preclinical studies?

Methodological Answer:

- Standardize in vivo protocols: Use isogenic animal models, control diets, and synchronized dosing schedules.

- Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and clearance.

- Validate bioavailability via tandem in situ intestinal perfusion and hepatic microsomal stability assays .

Q. How can researchers design experiments to differentiate this compound’s direct effects from metabolite-mediated activity?

Methodological Answer:

- Use hepatic S9 fraction incubations to generate this compound metabolites and compare their bioactivity against the parent compound via in vitro assays.

- Apply stable isotope labeling (e.g., ¹³C-Hupehenine) to track metabolite formation in real-time using MS imaging .

Q. Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Apply to clinical or pharmacological studies (Population: Target organism/cell line; Intervention: this compound dosage; Comparison: Positive/negative controls; Outcome: Measured endpoints) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (compliance with animal/human guidelines), and Relevant (therapeutic potential) .

Q. Data Contradiction Analysis

Eigenschaften

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWYOKGHGSVSC-MSSYMPDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.